molecular formula C12H8FNO2 B13496105 3-Fluoro-4-(pyridin-2-yl)benzoic acid

3-Fluoro-4-(pyridin-2-yl)benzoic acid

Cat. No.: B13496105
M. Wt: 217.20 g/mol
InChI Key: OZNPVAUDGQSIEK-UHFFFAOYSA-N
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Description

3-Fluoro-4-(pyridin-2-yl)benzoic acid is an organic compound that features a fluorine atom, a pyridine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(pyridin-2-yl)benzoic acid typically involves the use of fluorinated pyridines and benzoic acid derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes to ensure high yield and purity. The choice of reagents, solvents, and catalysts is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pyridin-2-yl)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The pyridine and benzoic acid moieties can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

3-Fluoro-4-(pyridin-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pyridin-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by influencing its electronic properties and molecular conformation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(pyridin-2-yl)benzoic acid
  • 3-Fluoro-5-(pyridin-2-yl)benzoic acid
  • 4-Fluoro-3-(pyridin-2-yl)benzoic acid

Comparison

3-Fluoro-4-(pyridin-2-yl)benzoic acid is unique due to the specific positioning of the fluorine atom and the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities, solubility, and stability, making it a valuable candidate for various applications .

Properties

Molecular Formula

C12H8FNO2

Molecular Weight

217.20 g/mol

IUPAC Name

3-fluoro-4-pyridin-2-ylbenzoic acid

InChI

InChI=1S/C12H8FNO2/c13-10-7-8(12(15)16)4-5-9(10)11-3-1-2-6-14-11/h1-7H,(H,15,16)

InChI Key

OZNPVAUDGQSIEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=C(C=C2)C(=O)O)F

Origin of Product

United States

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